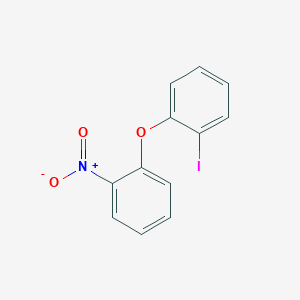

1-(2-Iodophenoxy)-2-nitrobenzene

Description

Significance of Aryl Ether Frameworks in Advanced Chemical Synthesis

Aryl ethers are a class of organic compounds containing an ether linkage to at least one aromatic ring. This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and functional materials. The synthesis of aryl ethers is a fundamental area of research in organic chemistry due to the importance of these compounds. acs.orggoogle.com

Traditional methods for synthesizing aryl ethers, such as the Williamson ether synthesis, often face limitations, particularly when dealing with sterically hindered or electron-rich aromatic systems. acs.org Consequently, modern synthetic methodologies have focused on transition-metal-catalyzed cross-coupling reactions, with the Ullmann condensation being a historically significant and still relevant method. wikipedia.orgunion.edu The Ullmann reaction and its modern variants utilize copper catalysts to facilitate the coupling of an aryl halide with an alcohol or phenol (B47542), providing a powerful tool for the construction of the C-O bonds that define aryl ethers. wikipedia.orgorganic-chemistry.orgmdpi.com These reactions have been instrumental in the total synthesis of complex natural products and in the development of novel drug candidates. union.eduthermofisher.com

The development of new ligands and reaction conditions continues to expand the scope and efficiency of aryl ether synthesis, allowing for the creation of increasingly complex and sterically demanding structures under milder conditions. google.comorganic-chemistry.orgorganic-chemistry.org

Ortho-Substituted Halonitrobenzenes as Key Intermediates: A Research Perspective

Ortho-substituted halonitrobenzenes, such as 1-chloro-2-nitrobenzene (B146284) and its iodo-analogue, are critical intermediates in organic synthesis. wikipedia.orgnih.gov The presence of a nitro group ortho to a halogen atom significantly influences the reactivity of the molecule. The electron-withdrawing nature of the nitro group activates the aryl halide towards nucleophilic aromatic substitution (SNAr) reactions. stackexchange.com This activation allows for the displacement of the halide by a variety of nucleophiles under relatively mild conditions.

The position of the substituents is crucial. The nitro group, being a meta-director in electrophilic aromatic substitution, guides incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com However, in nucleophilic aromatic substitution, the ortho and para positions relative to the nitro group are activated. This directing effect is a cornerstone of synthetic strategy, enabling the regioselective introduction of functional groups.

Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group through reduction. This versatility makes ortho-substituted halonitrobenzenes powerful precursors for the synthesis of a wide range of substituted aromatic compounds, including pharmaceuticals and dyes. wikipedia.org

Overview of Research Trajectories for 1-(2-Iodophenoxy)-2-nitrobenzene and Related Structures

Research involving this compound and its structural relatives primarily focuses on their utility in the synthesis of heterocyclic compounds, particularly dibenzo[b,f] acs.orgwikipedia.orgoxazepines and related structures. sigmaaldrich.comresearchgate.netnih.gov These seven-membered heterocyclic systems are of significant interest due to their presence in various biologically active molecules. researchgate.netsphinxsai.com

The synthesis of these target molecules often involves an intramolecular cyclization reaction of a precursor derived from this compound. A common strategy involves the reduction of the nitro group to an amine, followed by an intramolecular coupling reaction, often catalyzed by a transition metal, to form the seven-membered ring.

The Ullmann condensation is a key reaction for the initial synthesis of the diaryl ether core of this compound itself, typically by coupling 2-iodophenol (B132878) with 1-chloro-2-nitrobenzene or a similar activated aryl halide. wikipedia.orgmdpi.com The choice of an iodine substituent is strategic, as aryl iodides are generally more reactive than their chloro or bromo counterparts in many cross-coupling reactions. wikipedia.org

Current research continues to explore more efficient and environmentally friendly methods for the synthesis of these heterocyclic frameworks, including the use of microwave-assisted reactions and novel catalytic systems. nih.gov The development of these methods is crucial for the efficient production of new compounds with potential applications in medicine and materials science.

Physicochemical Properties of this compound and Related Compounds

The following table summarizes key physicochemical data for this compound and its common precursors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| This compound | C₁₂H₈INO₃ | 341.10 | Not available | Not available | 51686-36-9 |

| 1-Iodo-2-nitrobenzene (B31338) | C₆H₄INO₂ | 249.01 | 49-51 | 288-289 | 609-73-4 sigmaaldrich.comchemicalbook.com |

| 2-Iodophenol | C₆H₅IO | 219.91 | 43 | 186-187 | 533-58-4 |

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 32-34 | 245.5 | 88-73-3 |

Data compiled from various chemical suppliers and databases.

Interactive Data Table: Properties of Related Halonitrobenzenes

This interactive table allows for the comparison of properties of various halonitrobenzenes relevant to the synthesis of the title compound.

| Property | 1-Iodo-2-nitrobenzene | 1-Chloro-2-nitrobenzene | 1-Bromo-2-nitrobenzene |

| Molecular Formula | C₆H₄INO₂ sigmaaldrich.com | C₆H₄ClNO₂ | C₆H₄BrNO₂ |

| Molecular Weight ( g/mol ) | 249.01 sigmaaldrich.com | 157.56 | 202.01 |

| Melting Point (°C) | 49-51 chemicalbook.com | 32-34 | 41-43 |

| Boiling Point (°C) | 288-289 chemicalbook.com | 245.5 | 256-258 |

| CAS Number | 609-73-4 sigmaaldrich.com | 88-73-3 | 577-19-5 |

Properties

IUPAC Name |

1-(2-iodophenoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAYRONPAAMNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 2 Iodophenoxy 2 Nitrobenzene and Its Analogues

Aryl Ether Bond Formation Protocols

The crucial step in the synthesis of 1-(2-Iodophenoxy)-2-nitrobenzene is the formation of the aryl ether bond. This is predominantly achieved through copper-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Copper-Catalyzed C-O Cross-Coupling Approaches (e.g., modified Ullmann Condensations)

The Ullmann condensation, a classic copper-catalyzed reaction, is a cornerstone for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene (B124822), or dimethylformamide. wikipedia.orgthermofisher.com Stoichiometric amounts of copper powder, often activated in situ, were typically employed. wikipedia.orgthermofisher.com

Modern modifications to the Ullmann condensation have led to milder reaction conditions and greater efficiency. These advancements include the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonate. wikipedia.org For instance, the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol illustrates a traditional Ullmann ether synthesis. wikipedia.org The mechanism of these "Ullmann-type" reactions is believed to involve a copper(I) species that undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-O bond. organic-chemistry.org Research has shown that electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org

In the context of synthesizing this compound, a modified Ullmann-type reaction would involve the coupling of 1-iodo-2-nitrobenzene (B31338) with a suitable phenoxide. The presence of the nitro group on the iodinated benzene (B151609) ring activates it towards such coupling reactions.

Table 1: Examples of Copper-Catalyzed C-O Cross-Coupling Reactions

| Aryl Halide | Phenol/Alcohol | Catalyst System | Solvent | Conditions | Product | Reference |

| Aryl Halides (X = I, Br) | Aliphatic Alcohols | Low catalyst loading | - | Mild conditions | Arylalkyl ethers | nih.gov |

| Aryl Halides | Phenols | Cu(OTf)₂/BINAM | - | - | Diaryl ethers | nih.gov |

| 4-Chloronitrobenzene | Phenol | Copper | - | High temperature | p-Nitrophenyl phenyl ether | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Nitrobenzene Derivatives

Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful route to diaryl ethers. youtube.comyoutube.com This reaction pathway is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. youtube.comyoutube.comyoutube.com The mechanism proceeds via an addition-elimination sequence, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com

In the synthesis of this compound, an SNAr reaction could be envisioned between an o-halonitrobenzene and an o-iodophenoxide. The nitro group on the benzene ring facilitates the nucleophilic attack by the phenoxide, leading to the displacement of the halide and the formation of the diaryl ether. The presence of one or more strong electron-withdrawing groups is often crucial for the reaction to proceed efficiently. youtube.com

Interestingly, the nature of the leaving group in SNAr reactions can show a different trend compared to other nucleophilic substitutions. In some cases, fluoride (B91410) can be the best leaving group due to the high polarization of the carbon-fluorine bond, which facilitates the initial nucleophilic attack—the rate-determining step. youtube.com

Alternative Synthetic Pathways to Diarylethers

While copper-catalyzed coupling and SNAr are the most direct routes, other methods for diaryl ether synthesis exist, though they may be less common for this specific target. These can include palladium-catalyzed C-O cross-coupling reactions, which are analogous to the copper-catalyzed Ullmann reaction but often proceed under milder conditions. However, the search results did not provide specific examples of these alternative pathways for the synthesis of this compound.

Synthesis of Halogenated and Nitrated Benzene Precursors

The successful synthesis of this compound relies on the availability of the necessary starting materials: a halogenated and nitrated benzene derivative and a functionalized phenol.

Synthesis of 1-Iodo-2-nitrobenzene and Derivatives

1-Iodo-2-nitrobenzene is a key precursor and can be synthesized from o-nitroaniline. prepchem.com The process involves the diazotization of o-nitroaniline in the presence of concentrated sulfuric acid and sodium nitrite (B80452) at low temperatures (5-10°C). prepchem.com The resulting diazonium salt is then treated with a solution of potassium iodide and iodine to yield 1-iodo-2-nitrobenzene. prepchem.com This compound is a yellow solid with a melting point of 49-51°C. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk

This precursor is utilized in various synthetic transformations, including the synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and 1-(2-Nitrophenyl)-1H-indole. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk It can also be used in copper-catalyzed one-pot, three-component reactions to produce 2-substituted 1,3-benzothiazoles. Furthermore, various nitro-substituted aryl iodides can undergo an iodine-magnesium exchange to form stable Grignard reagents at low temperatures. nih.govfigshare.com

Table 2: Properties of 1-Iodo-2-nitrobenzene

| Property | Value | Reference |

| Molecular Formula | C₆H₄INO₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 249.01 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 49-51 °C | chemicalbook.comsigmaaldrich.comscientificlabs.co.uk |

| Boiling Point | 288-289 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | Yellow powder | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis of Functionalized Phenol Precursors

The other essential precursor is a functionalized phenol, specifically o-iodophenol or a derivative thereof. The synthesis of iodophenols can be achieved through various methods. An efficient and selective method for the preparation of iodophenols has been reported, highlighting the importance of regioselectivity in these syntheses. acs.org For instance, the iodination of electron-rich aromatic compounds can be accomplished using N-chlorosuccinimide and sodium iodide. acs.org

The synthesis of more complex functionalized phenols, such as those with additional substituents, is also crucial for creating analogues of the target compound. For example, 1-fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in high yield by the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid. mdpi.com This demonstrates a common strategy for introducing nitro groups onto a pre-existing functionalized benzene ring.

Optimization of Catalytic Systems and Reaction Parameters

The efficiency of diaryl ether synthesis is highly dependent on the careful optimization of the catalytic system and various reaction parameters. This includes the strategic selection of ligands and catalysts, the choice of solvents and additives, and the application of enabling technologies.

Ligand Design and Catalyst Selection in C-O Coupling

The formation of the C-O bond in diaryl ethers is often achieved through cross-coupling reactions, with the Ullmann and Buchwald-Hartwig reactions being prominent examples. rsc.orgwikipedia.orgacs.org The choice of catalyst and accompanying ligands is critical to the success of these reactions.

Copper-based catalysts have been a mainstay in Ullmann-type reactions. wikipedia.orgmdpi.com While early methods used stoichiometric amounts of copper powder at high temperatures, modern approaches utilize soluble copper(I) salts, such as copper(I) iodide (CuI), often in the presence of ligands. wikipedia.orgorganic-chemistry.org These ligands, which can include diamines, N,N-dimethylglycine, and various N,N'-dioxide ligands, serve to stabilize the copper catalyst and facilitate the reaction under milder conditions. nih.govorganic-chemistry.org For instance, the use of N,N-dimethylglycine allows for the copper-catalyzed synthesis of diaryl ethers at a relatively low temperature of 90°C. organic-chemistry.org

Palladium-based catalysts, central to the Buchwald-Hartwig amination, have also been adapted for C-O coupling. The development of electron-rich, bulky phosphine (B1218219) ligands has been instrumental in improving the activity and stability of these palladium catalysts, allowing for the coupling of a wider range of aryl halides, including electron-deficient ones. acs.org

More recently, research has explored the use of nano-catalysts. Copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuO-NPs) have demonstrated high catalytic activity in Ullmann-type reactions. mdpi.comnih.gov These nanocatalysts offer a large surface area and can often be recycled and reused, contributing to more sustainable synthetic processes. nih.gov For example, magnetic (γ-Fe2O3)-supported copper nanoparticles have been shown to be highly efficient for the C–O coupling of phenols with aryl iodides, with low catalyst loading. nih.gov

The reactivity of the aryl halide is also a key consideration. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.orgnih.gov Electron-withdrawing groups on the aryl halide tend to activate the molecule towards coupling. wikipedia.org

Here is an interactive data table summarizing various catalytic systems for diaryl ether synthesis:

| Catalyst System | Ligand | Substrates | Key Advantages |

| Copper(I) Iodide | N,N-dimethylglycine | Aryl iodides/bromides and phenols | Milder reaction conditions (90°C) |

| Pd(OAc)2 | Bulky phosphine ligands | Electron-deficient aryl halides | Improved scope and generality |

| Copper Nanoparticles (CuNPs) | None | Aryl halides and phenols | High catalytic activity, potential for recyclability |

| CuO Nanoparticles (CuO-NPs) | None | Aryl halides and phenols | Effective with a variety of substrates |

| γ-Fe2O3-supported CuNPs | None | Phenols and aryl iodides | Low catalyst loading, high yields |

Role of Solvents and Additives in Reaction Efficiency

The choice of solvent plays a crucial role in the efficiency and outcome of diaryl ether synthesis. Traditional Ullmann reactions often required high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The solvent's ability to dissolve the reactants and the catalyst, as well as its influence on the reaction mechanism, are key factors.

Studies have shown that polar aprotic solvents such as DMF and tetrahydrofuran (B95107) (THF) can lead to excellent yields in Ullmann coupling reactions. researchgate.net In some cases, the use of non-polar solvents like toluene (B28343) or o-xylene (B151617) has also proven effective, particularly when paired with specific catalysts and bases. arkat-usa.org The selection of the solvent can significantly impact the reaction rate and selectivity. rsc.orgwhiterose.ac.uk For instance, in certain palladium-catalyzed couplings, coordinating solvents can act as Lewis bases, influencing the stability of reactive intermediates. whiterose.ac.uk

Additives, particularly bases, are essential components of these reactions. The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium hydroxide (B78521) (KOH). mdpi.comorganic-chemistry.org The choice of base can influence the reaction yield; for example, in some copper-catalyzed systems, Cs2CO3 has been found to be highly effective. mdpi.com

In addition to bases, other additives can enhance reaction efficiency. For example, the use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in conjunction with a copper iodide catalyst in DMF has been shown to be an effective and economical method for C-O coupling. jsynthchem.com The use of phase-transfer catalysts like 18-crown-6 (B118740) with potassium fluoride-alumina can mediate the SNAr addition of phenols to aryl halides, providing an alternative to traditional Ullmann conditions. nih.gov

The following table summarizes the effects of different solvents on the yield of an Ullmann coupling reaction:

| Solvent | Yield (%) |

| DMF | 99 |

| THF | 98 |

| Water | 97 |

| Toluene | 79 |

| Benzene | 68 |

| (Data adapted from a study on Ullmann coupling reactions) researchgate.net |

Enabling Technologies in Synthesis (e.g., Microwave-Assisted Protocols)

The integration of enabling technologies, particularly microwave-assisted synthesis, has revolutionized the synthesis of diaryl ethers. su.senih.gov Microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govnih.gov This rapid heating can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. qub.ac.uk

Microwave-assisted protocols have been successfully applied to Ullmann-type reactions. mdpi.comnih.gov For instance, a catalyst-free and ligand-free coupling of nitroarenes and phenols to produce diaryl ethers has been achieved in high yields within 5-10 minutes under microwave irradiation in refluxing DMSO. rsc.orgorganic-chemistry.org In other cases, microwave heating has been used in conjunction with copper catalysts, such as copper nanoparticles or copper-containing hydrotalcites, to efficiently drive the reaction. qub.ac.ukkau.edu.sa The selective heating of heterogeneous copper catalysts by microwaves can lead to enhanced activity. qub.ac.uk

The benefits of microwave-assisted synthesis extend to intramolecular Ullmann couplings for the formation of macrocyclic diaryl ethers, where it can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov This technology allows for rapid optimization of reaction conditions due to the short reaction times. nih.gov

The following table compares conventional heating with microwave-assisted synthesis for an intramolecular Ullmann coupling reaction:

| Heating Method | Temperature (°C) | Time | Yield (%) |

| Conventional (Reflux) | 150 | 20 h | 33 |

| Sealed Tube | 175 | 4.5 h | 52 |

| Microwave | 220 | 35 min | 85 |

| (Data adapted from a study on macrocycle synthesis) nih.gov |

Sustainable Synthetic Development for Aryl Ether Compounds

In recent years, there has been a significant push towards developing more sustainable or "green" synthetic methods for the production of aryl ether compounds. researchgate.netresearchgate.net This focus on green chemistry aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. su.se

Key strategies in sustainable diaryl ether synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. researchgate.netrsc.orgnih.gov While water presents challenges in terms of reactant solubility, the use of surfactants or phase-transfer catalysts can overcome these issues. jsynthchem.comrsc.org

Ligand-Free and Catalyst-Free Systems: Developing reactions that proceed efficiently without the need for expensive and often toxic ligands or even metal catalysts reduces cost and waste. nih.govorganic-chemistry.org For example, metal-free methods using diaryliodonium salts as arylating agents are being explored. su.seeurekalert.org

Heterogeneous and Recyclable Catalysts: The use of solid-supported catalysts, such as copper nanoparticles on various supports, allows for easy separation from the reaction mixture and potential for reuse, which is both economically and environmentally advantageous. nih.govnih.gov

Atom Economy: Designing reactions that maximize the incorporation of reactant atoms into the final product, thereby minimizing the generation of byproducts. su.se

The development of sustainable protocols is not only an academic pursuit but also a critical consideration for industrial-scale synthesis, where waste reduction and cost-effectiveness are paramount. organic-chemistry.orgethz.ch

Investigating the Reactivity and Reaction Mechanisms of 1 2 Iodophenoxy 2 Nitrobenzene

Chemical Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in 1-(2-Iodophenoxy)-2-nitrobenzene is a versatile handle for introducing new functionalities through various metal-catalyzed and hypervalent iodine-mediated reactions.

Palladium and Copper-Mediated Cross-Coupling Reactions (e.g., C-C, C-N, C-S Coupling)

Palladium and copper catalysts are extensively used to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds at the site of the aryl iodide.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. nih.govyoutube.com The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov Monoligated palladium(0) species, L1Pd(0), are considered the most active catalytic species in this cycle. nih.gov The Suzuki-Miyaura coupling, for instance, is a powerful method for C-C bond formation between an aryl halide and an organoboron compound. youtube.comresearchgate.net While the cross-coupling of nitroarenes has been historically challenging, recent advancements have enabled the first palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of nitroarenes. nih.gov These reactions proceed via the oxidative addition of a low-valent palladium species into the aryl-nitro bond. nih.gov In the context of this compound, the aryl iodide moiety is the primary site for such reactions. For example, the palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones has been developed to construct eight-membered carbocycles through dual C-H arylation. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Halide, Boronic Acid | Pd(OAc)₂, K₂CO₃/H₂O in DME | Aryl-Aryl |

| Carbonylative Suzuki | 2-Iodoselenophene, Boronic Acid | Pd(OAc)₂ | Aryl Ketone |

| Buchwald-Hartwig | Nitroarene, Amine | Palladium Catalyst | Aryl-Amine |

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, particularly the Ullmann-type couplings, offer a cost-effective and less toxic alternative to palladium-based systems. researchgate.netnih.gov These reactions have seen significant advancements with the development of various ligands, such as amino acids and diamines, which allow the reactions to proceed under milder conditions. researchgate.netnih.gov Copper catalysis is effective for forming C-N, C-O, and C-S bonds. researchgate.netnih.gov For instance, copper(I)-catalyzed cross-coupling of iodobenzene (B50100) and thiophenol can proceed under various conditions. researchgate.net Recent developments have also led to efficient copper-catalyzed systems for the construction of Csp²–Si bonds using aryl iodides and chlorosilanes. rsc.orgdntb.gov.ua Furthermore, copper-catalyzed α-arylation of nitroalkanes with aryl iodides has been developed, showcasing the versatility of copper in forming C-C bonds. nih.gov

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions

| Coupling Type | Reactants | Catalyst System | Product Type |

| Ullmann C-N Coupling | Aryl Halide, Amine | CuI, Ligand | Aryl-Amine |

| Ullmann C-O Coupling | Aryl Halide, Alcohol/Phenol (B47542) | CuI, Ligand | Aryl-Ether |

| Ullmann C-S Coupling | Aryl Halide, Thiol | CuI, Ligand | Aryl-Sulfide |

| C-Si Coupling | Aryl Iodide, Chlorosilane | Copper Catalyst | Aryl-Silane |

Reactivity of the Nitroaromatic Unit

The nitro group in this compound significantly influences the reactivity of the aromatic ring to which it is attached.

Reduction of the Nitro Group to Amine Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry. masterorganicchemistry.com This conversion is particularly useful as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reagents can be employed to achieve this reduction for both aliphatic and aromatic nitro compounds. wikipedia.org

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.comyoutube.commiracosta.edu

Other Reducing Agents: Sodium hydrosulfite and tin(II) chloride are also effective. wikipedia.orgcommonorganicchemistry.com

It is important to note that some reducing agents, like lithium aluminum hydride (LiAlH₄), are generally not used for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds. wikipedia.orgcommonorganicchemistry.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | Can also reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl | Acidic conditions | A mild method. masterorganicchemistry.comcommonorganicchemistry.com |

| Sn/HCl | Acidic conditions | A classic method. youtube.commiracosta.edu |

| Zn/Acid | Acidic conditions | A mild method. commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Can be selective in the presence of other reducible groups. commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous solution | Sodium hydrosulfite. wikipedia.org |

Impact of the Nitro Group on Electrophilic Aromatic Substitution Selectivity

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (S_EAr) reactions. wikipedia.orgck12.orgmsu.edu This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.org When an electrophilic substitution reaction occurs on a nitro-substituted benzene (B151609) ring, the incoming electrophile is directed to the meta position. ck12.orgmsu.edu This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the attack is at the ortho or para positions, but not at the meta position. wikipedia.org Therefore, in this compound, any further electrophilic substitution on the nitro-substituted ring would be expected to occur at the positions meta to the nitro group.

Role of the Nitro Group in Nucleophilic Aromatic Substitution

In contrast to its deactivating effect in electrophilic substitution, the nitro group is a strong activator for nucleophilic aromatic substitution (S_NAr). wikipedia.orgnih.govlibretexts.org For an S_NAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group. wikipedia.orgnih.gov The nitro group is particularly effective when positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The mechanism of S_NAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgnih.govyoutube.com The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. wikipedia.orglibretexts.org In this compound, the nitro group is ortho to the ether linkage. While the ether oxygen is not a typical leaving group in S_NAr, under certain conditions, cleavage of this bond could potentially occur. More significantly, the nitro group activates the ring towards nucleophilic attack, which could be relevant in intramolecular reactions or if another leaving group were present on the same ring. Interestingly, in the context of S_NAr reactions, fluoride (B91410) is often the best leaving group among the halogens because the first step (nucleophilic attack) is the rate-determining step, and the highly polarized C-F bond facilitates this attack. youtube.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 2 Iodophenoxy 2 Nitrobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 1-(2-Iodophenoxy)-2-nitrobenzene display a series of signals corresponding to the distinct aromatic protons and carbons in the molecule. The chemical shifts are influenced by the electronic effects of the iodo, nitro, and ether functionalities.

The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom. For nitrobenzene (B124822), the carbon atom attached to the nitro group (ipso-carbon) is highly deshielded, followed by the para, meta, and then the ortho carbons. stackexchange.com This pattern, again modified by the phenoxy group, would be expected for the nitro-substituted ring. The carbons of the iodophenoxy group would exhibit shifts influenced by the iodine atom and the ether oxygen.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Protons/Carbons on Nitro-substituted Ring | ortho: ~8.2, meta: ~7.5, para: ~7.7 | ipso: ~148, ortho: ~123, meta: ~129, para: ~135 |

| Protons/Carbons on Iodo-substituted Ring | Dependent on relative position to Iodine and Ether | Dependent on relative position to Iodine and Ether |

Note: The above values are estimations based on the analysis of nitrobenzene and are for illustrative purposes. Actual values for this compound may vary.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. libretexts.orgwikipedia.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the definitive assignment of the ¹H and ¹³C NMR spectra of this compound.

COSY: A homonuclear correlation experiment that reveals proton-proton couplings, typically over two to three bonds. libretexts.orgwikipedia.org This would allow for the tracing of the connectivity of the protons on each aromatic ring.

HSQC: A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. oxinst.com This would definitively link the proton signals to their corresponding carbon signals.

HMBC: A heteronuclear correlation experiment that shows longer-range couplings between protons and carbons, typically over two to three bonds. oxinst.com This is crucial for identifying the connectivity between quaternary carbons (those without attached protons) and nearby protons, and for confirming the linkage between the two aromatic rings through the ether oxygen.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. arxiv.org

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the nitro group (NO₂), the ether linkage (C-O-C), and the carbon-iodine bond (C-I), as well as vibrations associated with the aromatic rings.

Nitro Group (NO₂): The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. In substituted nitrobenzenes, these are generally observed in the regions of 1300-1370 cm⁻¹ (symmetric) and 1500-1570 cm⁻¹ (asymmetric). researchgate.net A bending vibration for the NO₂ group is also expected around 853 cm⁻¹. researchgate.net

Ether Linkage (C-O-C): The asymmetric stretching of the C-O-C bond in diaryl ethers typically appears as a strong band in the region of 1270-1230 cm⁻¹. The symmetric stretch is usually weaker and appears at a lower frequency.

Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected at a lower frequency, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom.

Aromatic Rings: The spectra would also display characteristic bands for C-H stretching (above 3000 cm⁻¹), C=C ring stretching (around 1600-1450 cm⁻¹), and various C-H out-of-plane bending vibrations that are indicative of the substitution pattern of the rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound (C₁₂H₈INO₃), the calculated exact mass is approximately 340.959 g/mol . HRMS would be able to measure this mass with high accuracy, confirming the elemental composition.

In addition to molecular formula confirmation, mass spectrometry provides information about the fragmentation patterns of the molecule upon ionization. libretexts.orgresearchgate.netlibretexts.org While specific fragmentation data for this compound is not available in the provided search results, general fragmentation pathways for aromatic nitro compounds and diaryl ethers can be predicted. Common fragmentation processes for nitroaromatic compounds include the loss of NO, NO₂, and the rearrangement to form a phenoxide ion. youtube.com The ether linkage can also cleave, leading to fragments corresponding to the iodophenoxy and nitrophenyl moieties.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | ~341 |

| [M-NO]⁺ | Loss of Nitric Oxide | ~311 |

| [M-NO₂]⁺ | Loss of Nitrogen Dioxide | ~295 |

| [C₆H₄I-O]⁺ | Iodophenoxy radical cation | ~219 |

| [C₆H₄NO₂]⁺ | Nitrophenyl cation | ~122 |

Note: The m/z values are nominal and based on the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV and visible light. researchgate.netresearchgate.net The absorption bands observed in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. krossing-group.decarleton.eduresearchgate.net This method provides accurate measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous structural elucidation. researchgate.net

A single crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule in the crystalline state. Key structural parameters that would be determined include:

The C-I bond length.

The bond lengths and angles within the two aromatic rings.

The geometry of the nitro group and its orientation relative to the benzene (B151609) ring.

The C-O-C bond angle of the ether linkage.

This detailed structural information is invaluable for understanding the steric and electronic interactions within the molecule and how it packs in the solid state.

Interactive Data Table: Hypothetical X-ray Crystallographic Parameters

| Parameter | Description | Expected Value |

| C-I Bond Length | Distance between Carbon and Iodine | ~2.10 Å |

| C-N Bond Length | Distance between Carbon and Nitrogen of Nitro Group | ~1.45 Å |

| C-O-C Bond Angle | Angle of the Ether Linkage | ~118-120° |

| Dihedral Angle | Twist between the two Phenyl Rings | Variable, dependent on crystal packing |

Note: These are typical values for similar functional groups and the actual values for this compound would be determined experimentally.

Conformational Analysis and Torsion Angles

C-C-N-O Torsion Angles: These angles define the orientation of the nitro group relative to the benzene ring to which it is attached. While the nitro group is often considered to be coplanar with the aromatic ring to maximize resonance stabilization, steric hindrance from the adjacent phenoxy group could force it to twist out of the plane. This twisting would have implications for the electronic properties of the molecule.

For analogous structures, theoretical calculations and experimental data often show a range of accessible conformations, with the lowest energy state being a compromise between maximizing electronic conjugation and minimizing steric repulsion.

Table 1: Hypothetical Torsion Angles for this compound Based on Related Structures

| Torsion Angle | Atom Sequence | Expected Value (°) | Notes |

| τ1 | C(1')-O-C(2)-C(1) | ± (90 - 120) | Defines the primary twist between the two rings. |

| τ2 | C(2')-C(1')-O-C(2) | ~180 or ~0 | Influenced by the position of the iodo substituent. |

| τ3 | C(1)-C(2)-N-O(1) | ± (10 - 30) | Indicates the degree of twisting of the nitro group. |

| τ4 | C(1)-C(2)-N-O(2) | 180 ± (10 - 30) | Correlated with τ3. |

Note: These values are estimations based on general principles and data from similar compounds and are not experimental data for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound is expected to be a dense arrangement stabilized by a variety of non-covalent interactions. The presence of a heavy halogen atom (iodine) and a highly polar nitro group creates opportunities for several types of specific intermolecular contacts.

Halogen Bonding: The iodine atom, with its electropositive σ-hole, is a prime candidate for forming halogen bonds with electron-rich atoms in neighboring molecules. rsc.org The oxygen atoms of the nitro group are excellent halogen bond acceptors. Therefore, strong C-I···O interactions are anticipated to be a dominant feature in the crystal packing, likely forming chains or more complex networks that guide the self-assembly of the molecules. rsc.orgnih.gov

π-Stacking: The aromatic rings provide surfaces for π-π stacking interactions. Given the likely twisted conformation of the molecule, face-to-face stacking might be less prevalent. Instead, offset or slipped-parallel stacking arrangements are more probable, where the electron-rich and electron-poor regions of the aromatic systems can interact favorably. rsc.orgnih.gov The presence of the electron-withdrawing nitro group can enhance these interactions. rsc.orgnih.gov

Hirshfeld Surface Analysis: A Hirshfeld surface analysis would provide a powerful visual and quantitative tool for dissecting the intermolecular interactions. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it would be possible to identify the specific atoms involved in the closest contacts. The fingerprint plots derived from the Hirshfeld surface would quantify the relative contributions of different types of interactions (e.g., H···H, C···H, O···H, I···O) to the total crystal packing. nih.govnih.gov For similar nitro-containing aromatic compounds, Hirshfeld analysis often reveals that a combination of H···H, O···H, and halogen-related contacts are the most significant contributors to the crystal cohesion. nih.gov

Table 2: Summary of Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

| Halogen Bonding | C-I | O (nitro) | High |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate (likely offset) |

| C-H···O Hydrogen Bonding | C-H (aromatic) | O (nitro/ether) | Low to Moderate |

| van der Waals Forces | All atoms | All atoms | High (collective contribution) |

Computational and Theoretical Investigations on the Structure and Reactivity of 1 2 Iodophenoxy 2 Nitrobenzene

Quantum Chemical Calculation Methodologies (e.g., DFT, Ab Initio)

The theoretical examination of 1-(2-Iodophenoxy)-2-nitrobenzene relies on sophisticated quantum chemical methodologies to predict its properties from first principles.

Density Functional Theory (DFT): This is a workhorse method in computational chemistry for studying medium to large-sized molecules. DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine the equilibrium structure, thermodynamic properties, and electronic features of substituted diphenyl ethers and nitroaromatic compounds. nih.govias.ac.innih.gov For molecules containing heavy atoms like iodine, basis sets such as 6-311+G(d,p) or the aug-cc-pVDZ are often used to accurately describe the electronic environment. nih.gov Dispersion corrections (e.g., DFT-D3) are also crucial to correctly model non-covalent interactions that can influence the molecule's conformation and reactivity. acs.org

Ab Initio Methods: While more computationally demanding, ab initio (from the beginning) methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy, especially for calculating interaction energies. acs.org These methods are built on the Hartree-Fock approximation but include electron correlation to varying degrees. For a molecule like this compound, these methods can be used to benchmark results obtained from DFT or to study specific phenomena where high accuracy is paramount. aps.orgarxiv.org

These computational tools allow for the systematic investigation of the molecule's fundamental characteristics without the need for empirical data, offering a powerful predictive lens into its chemical nature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic character of this compound is primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of the molecule's chemical reactivity and kinetic stability. nih.govmasterorganicchemistry.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-iodophenoxy ring, which acts as the electron-donating portion of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrobenzene (B124822) ring, a consequence of the strong electron-withdrawing nature of the nitro (NO₂) group. researchgate.net This spatial separation of the FMOs indicates a molecule with significant intramolecular charge-transfer (ICT) character. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, implying higher chemical reactivity. dergipark.org.tr The HOMO-LUMO gap is instrumental in predicting the molecule's behavior in chemical reactions and its potential applications in optoelectronics. ias.ac.in

Table 1: Representative Frontier Molecular Orbital Data for this compound (Illustrative Values)

Note: These values are illustrative, based on DFT calculations (B3LYP/6-311+G(d,p)) of analogous structures. Actual values would require specific computation for the target molecule.

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.15 | 2-Iodophenoxy moiety |

| LUMO | -2.20 | 2-Nitrobenzene moiety |

| Energy Gap (ΔE) | 3.95 | N/A |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP/6-311+G(d,p)). researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These calculated shifts are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals, and for confirming the structure of diastereomers or conformers. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). qnl.qamdpi.com By calculating the vertical excitation energies from the ground state to various excited states, a theoretical spectrum can be generated. For molecules with intramolecular charge-transfer characteristics, long-range corrected functionals like CAM-B3LYP or ωB97X-D often provide more accurate predictions of absorption maxima (λ_max) compared to standard hybrid functionals. nih.govresearchgate.net These calculations help identify the nature of the electronic transitions (e.g., π → π*) responsible for the observed absorption bands. qnl.qaresearchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative)

Note: These values are representative and would be refined by specific calculations. NMR shifts are referenced to TMS. λ_max is for the lowest energy, high-oscillator strength transition.

| Spectroscopic Technique | Parameter | Predicted Value | Computational Method |

|---|---|---|---|

| ¹H NMR | Chemical Shift (H ortho to NO₂) | ~8.1 ppm | GIAO-DFT |

| ¹³C NMR | Chemical Shift (C-NO₂) | ~148 ppm | GIAO-DFT |

| UV-Vis | λ_max | ~310 nm | TD-DFT (CAM-B3LYP) |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. libretexts.orguni-muenchen.de This map is crucial for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de

For this compound, the MEP map would reveal distinct regions of differing potential:

Negative Potential (Red/Yellow): The most negative potential is expected to be localized around the oxygen atoms of the nitro group. researchgate.netnih.gov This region is electron-rich and represents the most likely site for attack by electrophiles or for forming hydrogen bonds.

Positive Potential (Blue): A region of strong positive electrostatic potential, known as a sigma-hole (σ-hole), is anticipated on the iodine atom, directed along the C-I bond axis. researchgate.net This electron-deficient area makes the iodine atom a potent halogen bond donor, capable of interacting with Lewis bases.

Neutral/Slightly Negative Potential (Green): The phenyl rings will generally show regions of neutral to slightly negative potential, characteristic of aromatic systems.

The MEP map thus provides a chemically intuitive guide to the molecule's reactivity, showing that nucleophilic attack is likely favored at the nitro-substituted ring, while the iodine atom can engage in specific, directional non-covalent interactions. nih.govresearchgate.net

Conformational Landscape Exploration and Energy Minima

The three-dimensional structure and flexibility of this compound are defined by its conformational landscape. As a substituted diphenyl ether, the molecule's shape is primarily determined by the torsion angles around the C-O-C ether linkage. cdnsciencepub.comcdnsciencepub.com

Computational conformational analysis involves systematically rotating the key dihedral angles and calculating the potential energy at each step. This process, often performed using DFT or semi-empirical methods, generates a potential energy surface that identifies low-energy conformers (energy minima) and the transition states that separate them. cdnsciencepub.comcdnsciencepub.comchemrxiv.org For diphenyl ether and its derivatives, the global minimum is typically a "skewed" or "twisted" conformation, as a planar arrangement is disfavored due to steric hindrance between the aromatic rings. cdnsciencepub.com The presence of bulky ortho substituents, like the iodo and nitro groups in this case, will significantly influence the preferred dihedral angles and the energy barriers to rotation. Identifying the most stable conformer is essential, as it is the most populated structure at equilibrium and its geometry is the correct input for subsequent electronic structure and reactivity calculations. nih.gov

Table 3: Illustrative Conformational Energy Profile for this compound

Note: Dihedral angle refers to the C(ipso, iodo-ring)-O-C(ipso, nitro-ring)-C bond. Energies are relative and illustrative.

| Conformation | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Skewed (Minimum) | ~60° | 0.0 | Most stable conformer |

| Perpendicular (TS) | 90° | ~2.5 | Transition state for rotation |

| Planar (Maximum) | 0° | > 5.0 | Sterically hindered, high energy |

Computational Modeling of Reaction Mechanisms and Catalysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, which is often synthesized via an Ullmann condensation or Goldberg reaction, DFT calculations can model the entire catalytic cycle. nih.govnih.govresearchgate.net

The Ullmann reaction, a copper-catalyzed cross-coupling, can proceed through several proposed pathways, including Oxidative Addition-Reductive Elimination (OA-RE), Single Electron Transfer (SET), or Halogen Atom Transfer (HAT). researchgate.netmdpi.com By locating the transition states and intermediates for each potential pathway, computational models can determine the most energetically favorable route. researchgate.net These studies can reveal the rate-determining step, explain the role of ligands in directing selectivity, and rationalize experimental observations. nih.govmdpi.com For example, DFT calculations on similar systems have shown that with certain ligands, the OA-RE mechanism involving a Cu(I)/Cu(III) cycle is often favored for C-O bond formation. researchgate.net Such mechanistic insights are vital for optimizing reaction conditions and developing more efficient catalysts.

Applications of 1 2 Iodophenoxy 2 Nitrobenzene in Advanced Organic Synthesis and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

1-(2-Iodophenoxy)-2-nitrobenzene serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring both an iodo and a nitro group on separate, ether-linked phenyl rings, provides multiple reactive sites for strategic chemical modifications.

Precursor for Nitrogen-Containing Heterocycles (e.g., Indoles, Quinoxalines, Triazoles)

The presence of the nitro group makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and material science.

Indoles: While direct use of this compound for indole (B1671886) synthesis is not extensively documented, its structural motif is related to precursors used in indole synthesis. For instance, 1-iodo-2-nitrobenzene (B31338) is a known starting material for the synthesis of 1-(2-nitrophenyl)-1H-indole. sigmaaldrich.comsigmaaldrich.cn This suggests the potential for developing synthetic routes to novel indole derivatives from this compound.

Quinoxalines: Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. ijrti.org The synthesis of quinoxalines typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov The nitro group in this compound can be reduced to an amine, and the resulting aniline (B41778) derivative can be further elaborated to generate a 1,2-diamine. This diamine can then be reacted with a suitable dicarbonyl compound to form a quinoxaline (B1680401) ring system. A one-pot synthesis of quinoxalines has been developed through the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, a process that avoids the need for external oxidants or reductants. nih.govresearchgate.net

Triazoles: Triazoles are another class of five-membered heterocyclic compounds containing three nitrogen atoms. frontiersin.org They exist as two main isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which are present in many pharmaceuticals. The synthesis of 1,2,3-triazoles often involves the copper-catalyzed cycloaddition of azides with alkynes. frontiersin.orgnih.gov The nitro group of this compound can be converted to an azide, which can then participate in cycloaddition reactions to form triazole derivatives. nih.gov For the synthesis of 1,2,4-triazoles, various methods have been developed, including the reaction of 3-amino-1,2,4-triazoles with alcohols and nitrosating agents. google.com

Synthesis of Functionalized Biaryl Ethers and Polyaromatic Compounds

The dual functionality of this compound also makes it a valuable precursor for the synthesis of functionalized biaryl ethers and polyaromatic compounds.

Functionalized Biaryl Ethers: The core structure of this compound is a biaryl ether. The iodo and nitro groups provide handles for further functionalization, allowing for the synthesis of a diverse range of substituted biaryl ethers. These compounds are of interest in medicinal chemistry and materials science. rsc.org

Polyaromatic Compounds: Polycyclic aromatic hydrocarbons (PAHs) are compounds with two or more fused benzene (B151609) rings. researchgate.net The synthesis of extended PAHs is an active area of research due to their applications in organic electronics. nih.gov Through a series of reactions, including cross-coupling and cyclization reactions, the aryl rings of this compound can be elaborated to form more complex polyaromatic systems.

Development of Novel Reagents and Catalytic Systems

While this compound itself is primarily a building block, its derivatives have the potential to be developed into novel reagents and catalytic systems. The presence of the iodo group allows for the introduction of various functionalities through cross-coupling reactions, which could lead to the creation of new ligands for catalysis. The nitro group can also be transformed into other functional groups that can participate in catalysis.

Contributions to the Synthesis of Opto-electronic Materials (e.g., Chalcone Derivatives)

The synthesis of materials with interesting optical and electronic properties is a rapidly growing field. This compound can serve as a precursor for the synthesis of such materials.

Chalcone Derivatives: Chalcones, or 1,3-diphenyl-2-propen-1-ones, are known for their diverse biological activities and are also investigated for their potential in opto-electronic applications. chemrevlett.comnih.gov The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025). mdpi.comresearchgate.net By appropriate functionalization, this compound can be converted into either an acetophenone or a benzaldehyde derivative, which can then be used to synthesize novel chalcones with tailored properties. mdpi.com The nitro group, in particular, is a common substituent in chalcones studied for their nonlinear optical properties.

Application in Ligand Design for Metal Coordination Chemistry

The development of new ligands is crucial for advancing the field of coordination chemistry, which has applications in catalysis, materials science, and medicine. uni-wuerzburg.depsu.edu The structure of this compound offers a platform for designing novel ligands. The nitro group can be reduced to an amino group, which can act as a coordination site for metal ions. Further modifications to the aromatic rings can introduce other donor atoms, leading to the formation of multidentate ligands. nih.gov The ability to tune the electronic and steric properties of the ligand by introducing different substituents on the aromatic rings makes this a promising approach for creating ligands with specific properties for various applications. mst.edu For instance, nitrobenzene (B124822) itself has been shown to act as a monodentate or bidentate ligand in zinc complexes. rsc.org

Advanced Functionalization and Derivatization Strategies for 1 2 Iodophenoxy 2 Nitrobenzene

Selective Halogen Manipulation and Exchange Reactions

The carbon-iodine bond in 1-(2-Iodophenoxy)-2-nitrobenzene is a key site for synthetic modification due to the reactivity of aryl iodides in various cross-coupling reactions. The iodo group can be selectively manipulated or exchanged, providing a gateway to numerous structural variants.

One of the primary transformations is its participation in copper-catalyzed Ullmann-type reactions. wikipedia.orgorganic-chemistry.org These reactions allow for the coupling of the aryl iodide with a range of nucleophiles. For instance, coupling with alcohols (C-O coupling), thiols (C-S coupling), or amines (C-N coupling) can replace the iodine atom with new functional groups, significantly expanding the molecular diversity accessible from the parent compound. wikipedia.org These transformations typically require a copper catalyst, often in combination with a ligand, and are conducted at elevated temperatures. wikipedia.orgorganic-chemistry.org

Beyond traditional coupling, photochemical methods offer a reagent-free approach to manipulate the iodo-group. Irradiation of ortho-iodoaryl ethers with UV light can induce cyclization through the formation of a triplet aryl cation intermediate, leading to novel polycyclic systems without the need for catalysts or chemical reagents. rsc.org

While direct halogen exchange reactions (e.g., Finkelstein reaction to replace iodine with chlorine or bromine) are fundamental transformations for aryl iodides, specific documented examples on the this compound substrate are less common in readily available literature. However, the established reactivity of aryl iodides suggests that such transformations are chemically feasible, likely proceeding under conditions tailored to avoid side reactions involving the nitro group or ether linkage.

Transformation of the Nitro Group for Diverse Functionalities (e.g., Reduction to Amine, Subsequent Amide Formation)

The nitro group on one of the aromatic rings is a powerful electron-withdrawing group that not only influences the molecule's reactivity but also serves as a synthetic precursor to other crucial functionalities, most notably the amino group.

The reduction of the nitro group to a primary amine is a cornerstone transformation for this compound. This conversion is most frequently employed as the key step in the synthesis of dibenzo[b,f] wikipedia.orgorganic-chemistry.orgoxazepines, a class of compounds with significant pharmacological interest. The reduction is typically achieved using various reducing agents, with the reaction proceeding through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives before yielding the final amine. msu.edunih.gov

The process is often a reductive cyclization, where the newly formed amine undergoes a subsequent intramolecular coupling reaction. researchgate.net For example, in the presence of a palladium catalyst, the reduction of the nitro group can be followed by an intramolecular C-N bond formation, directly yielding the tricyclic oxazepine core.

Below is a data table summarizing typical conditions for this transformation.

| Catalyst System | Reductant | Solvent | Product Type | Yield |

| Pd/C | H₂ | Ethanol | Dibenzo[b,f] wikipedia.orgorganic-chemistry.orgoxazepine | High |

| Fe/HCl | - | Ethanol/Water | 2-(2-Aminophenoxy)iodobenzene | Good |

| SnCl₂·2H₂O | - | Ethanol | 2-(2-Aminophenoxy)iodobenzene | High |

| MoO₂Cl₂(dmf)/PPh₃ | PPh₃ | Acetonitrile | Dibenzo[b,f] wikipedia.orgorganic-chemistry.orgoxazepine | Moderate-Good |

This table represents typical reaction systems for the reduction of nitroarenes and subsequent cyclization, based on analogous reactions.

Once the amine, 2-(2-Iodophenoxy)aniline, is formed and isolated, it can undergo a wide range of subsequent reactions. A common derivatization is the formation of amides through reaction with acyl chlorides or carboxylic acids. This not only introduces a new functional group but can also be a strategic step in more complex syntheses, such as the Goldberg reaction for C-N coupling. wikipedia.org

Aryl-Aryl Coupling for Extended Aromatic Systems

The presence of an aryl iodide moiety makes this compound an excellent substrate for aryl-aryl coupling reactions, allowing for the construction of extended, conjugated π-systems. These reactions are fundamental in materials science and medicinal chemistry for creating biaryls and other complex aromatic structures.

Intramolecular Coupling: As mentioned previously, the most prominent coupling reaction for this substrate is intramolecular. Following the reduction of the nitro group, the resulting amine can undergo an intramolecular Ullmann or Buchwald-Hartwig amination, coupling with the aryl iodide on the adjacent ring to form the dibenzo[b,f] wikipedia.orgorganic-chemistry.orgoxazepine ring system. wikipedia.org This reaction highlights the utility of the molecule's pre-organized structure for efficient tricycle synthesis.

Intermolecular Coupling: The iodo-substituent is readily employed in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. While literature on this compound itself in specific intermolecular couplings like Suzuki or Heck reactions is sparse, its close analogue, 1-iodo-2-nitrobenzene (B31338), demonstrates this reactivity. For example, it can undergo coupling reactions with other arenes in the presence of a suitable base like cesium carbonate to form biaryl compounds. nih.gov The electron-withdrawing nitro group often facilitates these coupling reactions. nih.gov

The following table outlines potential intermolecular coupling reactions.

| Reaction Name | Coupling Partner | Catalyst | Typical Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 1-(2-(Aryl)phenoxy)-2-nitrobenzene |

| Heck Coupling | Alkene | Pd(OAc)₂ | 1-(2-(Alkenyl)phenoxy)-2-nitrobenzene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 1-(2-(Alkynyl)phenoxy)-2-nitrobenzene |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 1-(2-(Aryl)phenoxy)-2-nitrobenzene |

This table illustrates the expected outcomes of standard cross-coupling reactions based on the known reactivity of aryl iodides. berkeley.edu

Introduction of Additional Functional Groups via Electrophilic or Nucleophilic Pathways

The two aromatic rings of this compound possess opposing electronic characteristics, allowing for regioselective introduction of new functional groups through either electrophilic or nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring bearing the nitro group is strongly electron-deficient. The nitro group is a powerful activating group for nucleophilic aromatic substitution, stabilizing the negative charge of the intermediate Meisenheimer complex. youtube.comlibretexts.org This effect is most pronounced at the ortho and para positions relative to the nitro group. ncrdsip.comlibretexts.org In this compound, the ether linkage is para to the nitro group. This position is highly activated towards attack by strong nucleophiles (e.g., alkoxides, amides), potentially leading to the displacement of the entire iodophenoxy group. However, such a reaction would cleave the core structure. More subtle SNAr reactions could occur if other leaving groups were present on this ring.

Electrophilic Aromatic Substitution (EAS): Conversely, the nitro-substituted ring is strongly deactivated towards electrophilic attack. ck12.orgvedantu.com Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will occur selectively on the electron-rich iodophenoxy ring. msu.edumsu.edu The ether oxygen is an activating, ortho, para-directing group. libretexts.org The iodine atom is a deactivating but also ortho, para-directing group. The combined effect would direct incoming electrophiles to the positions ortho and para to the oxygen atom. Given that one ortho position is blocked by the iodine and the other by the ether linkage, the primary site for electrophilic attack would be the carbon atom para to the oxygen.

Future Research Perspectives and Unaddressed Challenges for 1 2 Iodophenoxy 2 Nitrobenzene

Development of Eco-friendly and Sustainable Synthetic Methodologies

The traditional synthesis of diaryl ethers often relies on the Ullmann condensation, a copper-catalyzed reaction that typically requires harsh conditions, such as high temperatures and polar, high-boiling point solvents. wikipedia.orgmdpi.com These conditions limit the functional group tolerance and raise environmental concerns. Future research on the synthesis of 1-(2-Iodophenoxy)-2-nitrobenzene will likely focus on developing greener and more sustainable alternatives.

One promising direction is the use of more environmentally benign catalytic systems. This includes the development of highly active copper catalysts supported on materials like zeolites or magnetic nanoparticles, which can be easily recovered and reused, minimizing waste. nih.govnih.gov Furthermore, exploring palladium-catalyzed C-O cross-coupling reactions, which can often proceed under milder conditions, could provide a viable alternative. acs.org The use of greener solvents, such as water or bio-derived solvents, in conjunction with these catalytic systems is another key area of investigation. nih.gov

The application of alternative energy sources also presents a significant opportunity for sustainable synthesis. Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of nitro compounds and in Ullmann-type reactions. nih.gov Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, offer another eco-friendly approach. researchgate.net Biocatalysis, using enzymes or whole-cell systems, could also be explored for the selective synthesis of diaryl ethers, potentially offering high efficiency and stereoselectivity under mild, aqueous conditions.

Exploration of Unconventional Reactivity and Catalytic Cycles

The presence of both a nitro group and an iodine atom on the aromatic rings of this compound opens up avenues for exploring unconventional reactivity and novel catalytic cycles. The electron-withdrawing nature of the nitro group makes the aryl halide more susceptible to nucleophilic aromatic substitution, which is a key step in the Ullmann condensation. wikipedia.org However, this same property can present challenges in certain cross-coupling reactions. nih.gov

Future research could focus on leveraging the unique electronic properties of this substrate. For instance, the development of novel ligand-supported copper or palladium catalysts could be tailored to overcome the challenges associated with electron-deficient substrates in C-O bond formation. nih.govacs.org The reactivity of the carbon-iodine bond offers a handle for further functionalization. The iodine substituent is a versatile precursor for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. nih.govnih.govnih.gov This opens the door to creating a library of derivatives of this compound with diverse functionalities.

Furthermore, the potential for the iodine atom to participate in halogen bonding is an intriguing area for future study. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can influence reaction pathways and selectivity. clemson.edunih.govchemeurope.com Investigating how intramolecular or intermolecular halogen bonding involving the iodine atom in this compound might direct its reactivity could lead to the discovery of novel transformations. Additionally, exploring radical-based reaction pathways, potentially initiated by photochemistry or electrochemistry, could unveil new modes of reactivity for this class of compounds. nih.govcriver.com

Integration with High-Throughput Experimentation and Automated Synthesis

The optimization of reaction conditions for the synthesis of this compound and the exploration of its derivatization can be significantly accelerated through the integration of high-throughput experimentation (HTE) and automated synthesis platforms. These technologies allow for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, bases, and temperatures, in a parallel fashion. nih.gov

For the synthesis of this compound, HTE could be employed to quickly identify the optimal conditions for a greener and more efficient Ullmann-type coupling. chemistryworld.com This would involve setting up a matrix of experiments in microplate format to test various combinations of reaction components. The use of automated liquid handlers and robotic systems can streamline this process, from reaction setup to workup and analysis. shuaigroup.netyoutube.com

Once an efficient synthesis is established, automated synthesis platforms can be utilized to generate a library of derivatives by exploiting the reactivity of the iodine substituent. By coupling this compound with a diverse set of building blocks through various cross-coupling reactions in an automated fashion, a wide range of novel compounds can be prepared with minimal manual intervention. This approach not only accelerates the discovery of new molecules with potentially interesting properties but also generates large datasets that can be used for developing predictive models.

| Parameter to Optimize | High-Throughput Screening Approach | Potential Benefits |

| Catalyst/Ligand | Parallel screening of a diverse library of copper and palladium catalysts and ligands in microtiter plates. | Rapid identification of the most active and selective catalyst system for the C-O coupling reaction. |

| Solvent/Base | Screening of a matrix of environmentally friendly solvents and a variety of organic and inorganic bases. | Discovery of greener and more cost-effective reaction conditions. |

| Temperature/Concentration | Automated variation of reaction temperature and reactant concentrations across a reaction block. | Fine-tuning of reaction parameters to maximize yield and minimize side products. |

| Substrate Scope | Parallel synthesis of a library of diaryl ethers using different substituted phenols and aryl iodides. | Rapid exploration of the reaction's applicability to a wide range of starting materials. |

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanism and kinetics for the synthesis of this compound is crucial for process optimization and control. Advanced in-situ spectroscopic techniques offer a powerful tool for monitoring reactions in real-time, providing valuable insights into the formation of intermediates, the consumption of reactants, and the emergence of products.

For the copper-catalyzed synthesis of this compound, in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to track the changes in vibrational frequencies associated with the key functional groups as the reaction progresses. This can help in identifying reaction intermediates and determining the rate-limiting step. Reaction calorimetry is another valuable in-situ technique that measures the heat flow of a reaction, providing continuous data on the reaction rate and allowing for the rapid determination of kinetic parameters.

The combination of these in-situ monitoring techniques with kinetic modeling can lead to a comprehensive understanding of the reaction mechanism. This knowledge can then be used to optimize the reaction conditions for improved efficiency, selectivity, and safety. For instance, by understanding the role of the catalyst and the influence of different ligands on the catalytic cycle, more effective and robust catalytic systems can be designed.

Predictive Computational Design for Tailored Molecular Properties

Computational chemistry and machine learning are poised to play a transformative role in the future research of this compound and its derivatives. These predictive tools can be used to design molecules with tailored electronic, steric, and physicochemical properties, thereby guiding synthetic efforts towards compounds with desired characteristics.